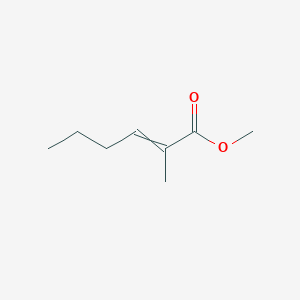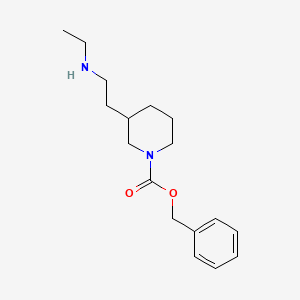
Isopropyl N,N-dimethylphosphoramidocyanidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl N,N-dimethylphosphoramidocyanidate is an organophosphate compound with the molecular formula C₆H₁₃N₂O₂P. It is known for its high toxicity and is used primarily in scientific research. The compound is also referred to as phosphoramidocyanidic acid, N,N-dimethyl-, isopropyl ester .
Métodos De Preparación
The synthesis of isopropyl N,N-dimethylphosphoramidocyanidate involves the reaction of dimethylamine with isopropyl phosphorochloridate in the presence of a base. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
Isopropyl N,N-dimethylphosphoramidocyanidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoramidate derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoramidates.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Isopropyl N,N-dimethylphosphoramidocyanidate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.
Medicine: Research into its potential therapeutic applications and its mechanism of action in biological systems.
Industry: It is used in the development of pesticides and other chemical products.
Mecanismo De Acción
The mechanism of action of isopropyl N,N-dimethylphosphoramidocyanidate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and potentially toxic effects. This mechanism is similar to other organophosphate compounds .
Comparación Con Compuestos Similares
Isopropyl N,N-dimethylphosphoramidocyanidate is similar to other organophosphate compounds, such as:
Tabun: Another organophosphate nerve agent with similar toxic effects.
Sarin: A highly toxic organophosphate used as a chemical weapon.
Soman: Another nerve agent with a similar mechanism of action. What sets this compound apart is its specific molecular structure, which influences its reactivity and interaction with biological targets.
Propiedades
Número CAS |
63815-55-4 |
|---|---|
Fórmula molecular |
C6H13N2O2P |
Peso molecular |
176.15 g/mol |
Nombre IUPAC |
[dimethylamino(propan-2-yloxy)phosphoryl]formonitrile |
InChI |
InChI=1S/C6H13N2O2P/c1-6(2)10-11(9,5-7)8(3)4/h6H,1-4H3 |
Clave InChI |
UQPMVHZOZHVRLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C#N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)



![N-[(Ethylamino)thioxomethyl]-N'-phenylpropanimidamide](/img/structure/B13960979.png)




